molecular formula C13H17NO2 B14224773 6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 500129-82-8

6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14224773
CAS No.: 500129-82-8
M. Wt: 219.28 g/mol
InChI Key: XVERADVZARCDSV-GXSJLCMTSA-N
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Description

6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes an oxazolidine ring and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves the formation of the oxazolidine ring followed by the introduction of the cyclohexadienone moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize yield and purity while minimizing the use of hazardous reagents and waste generation.

Chemical Reactions Analysis

Types of Reactions

6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated compounds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction can produce more saturated derivatives.

Scientific Research Applications

6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidine derivatives and cyclohexadienone-containing molecules. Examples include:

  • 4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-one
  • Cyclohexa-2,4-dien-1-one derivatives

Uniqueness

What sets 6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one apart is its unique combination of an oxazolidine ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

500129-82-8

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C13H17NO2/c1-3-9(2)11-8-16-13(14-11)10-6-4-5-7-12(10)15/h4-7,9,11,15H,3,8H2,1-2H3/t9-,11+/m0/s1

InChI Key

XVERADVZARCDSV-GXSJLCMTSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC=C2O

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC=CC=C2O

Origin of Product

United States

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